2-methylfuro[3,2-c]pyridin-4(5H)-one
Overview
Description
2-Methylfuro[3,2-c]pyridine is a chemical compound with the molecular formula C8H7NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 2-methylfuro[3,2-c]pyridine and its derivatives has been studied in various research. For instance, the lithiation of 2-methylfuro[2,3-b]- 1a, -[2,3-c]- 1c and -[3,2-c]pyridine 1d with lithium diisopropylamide at −75° and subsequent treatment with deuterium chloride in deuterium oxide afforded 2-monodeuteriomethyl compounds .Molecular Structure Analysis
The molecular structure of 2-methylfuro[3,2-c]pyridine consists of a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
In one study, the reaction of 2-methylfuro[2,3-b]- 1a, -[2,3-c]- 1c and -[3,2-c]pyridine 1d with lithium diisopropylamide at −75° and subsequent treatment with deuterium chloride in deuterium oxide resulted in the formation of 2-monodeuteriomethyl compounds .Physical And Chemical Properties Analysis
The molecular weight of 2-methylfuro[3,2-c]pyridine is 133.147 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
- 2-Methylfuro[3,2-c]pyridin-4(5H)-one has been a subject of study in various synthetic processes. For example, its derivatives have been synthesized through reactions involving lithium diisopropylamide and subsequent treatments with deuterium chloride in deuterium oxide. These reactions yielded mono-deuterated compounds, demonstrating the compound's utility in complex organic syntheses (Shiotani, 1993).
- Another study focused on the synthesis of 4-methylfuro[3′,2′:5,6]benzofuro[3,2-c]pyridine, a derivative of 2-methylfuro[3,2-c]pyridin-4(5H)-one, which involved a key step of rearrangement-cyclization of azides to form the desired compound. This synthesis route is indicative of the broader chemical reactivity and potential of 2-methylfuro[3,2-c]pyridin-4(5H)-one in organic chemistry (Morón & Bisagni, 1986).
Applications in Material Science
- The compound has been used in the structural characterization of certain complexes. For example, a study described the highly distorted square-bipyramidal coordination environment of Cu2+ ion bonded to carboxylate O atoms and pyridine N atoms of 2-methylfuro[3,2-c]pyridine. This highlights its role in understanding and developing complex molecular structures (Mikloš et al., 2008).
Photoreactivity and Synthesis of Fused Compounds
- The photoreactivity of furo[3,2-b]pyridin-2-ones, which include derivatives of 2-methylfuro[3,2-c]pyridin-4(5H)-one, has been studied. The findings indicate that under irradiation, these compounds can undergo dimerization and other complex reactions, showcasing their potential in photochemical applications (Jones & Phipps, 1975).
Coordination Chemistry
- Research has been conducted on the thermal decomposition of complexes containing 2-methylfuro[3,2-c]pyridine. These studies, which include investigations of the complexes' composition, intermediate products, and thermolysis results, contribute to the understanding of coordination chemistry and the behavior of these compounds under thermal conditions (Mojumdar et al., 2005).
properties
IUPAC Name |
2-methyl-5H-furo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXCHJYJMHXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylfuro[3,2-c]pyridin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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